methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate is a complex organic compound that features a tetrazole ring, a phenyl group, and a beta-alanine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of beta-alanine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted tetrazoles can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its tetrazole ring is of particular interest due to its bioisosteric properties, which can mimic the behavior of carboxylic acids in biological systems.
Medicine
In medicinal chemistry, methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate can be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory or anticancer therapies.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-dimethyl-2-(1H-tetrazol-1-yl)butanoate
- Methyl 2-(1H-tetrazol-1-yl)acetate
- Methyl 4-(1H-tetrazol-1-yl)benzoate
Uniqueness
What sets methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate apart from similar compounds is its combination of a tetrazole ring with a phenyl group and a beta-alanine ester. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17N5O3 |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
methyl 3-[[3,4-dimethyl-2-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C14H17N5O3/c1-9-4-5-11(14(21)15-7-6-12(20)22-3)13(10(9)2)19-8-16-17-18-19/h4-5,8H,6-7H2,1-3H3,(H,15,21) |
InChI Key |
AOLVECYUOIWBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCC(=O)OC)N2C=NN=N2)C |
Origin of Product |
United States |
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